Perfluorovinylacetic acid
Description
Perfluorovinylacetic acid (PFVAA) is a fluorinated carboxylic acid characterized by a fully fluorinated vinyl group (-CF₂-CF₂-) attached to an acetic acid moiety. This structure imparts unique physicochemical properties, including high thermal stability, chemical resistance, and surfactant capabilities, making it relevant in industrial applications such as coatings, firefighting foams, and electronics manufacturing .
Properties
IUPAC Name |
2,2,3,4,4-pentafluorobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF5O2/c5-1(2(6)7)4(8,9)3(10)11/h(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULFZFLHGXXVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(=O)O)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196345 | |
| Record name | Perfluorovinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44969-80-4 | |
| Record name | Perfluorovinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044969804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorovinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluorovinylacetic acid typically involves the fluorination of vinylacetic acid. This process can be achieved through several methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of specialized reactors and fluorination agents ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Perfluorovinylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives. These products retain the unique properties of perfluorinated compounds, such as chemical stability and resistance to degradation .
Scientific Research Applications
Perfluorovinylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other perfluorinated compounds and materials.
Biology: Employed in studies of biological interactions and as a probe for investigating cellular processes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents due to its stability and bioavailability.
Industry: Applied in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of perfluorovinylacetic acid involves its interaction with molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with various biological molecules, affecting their function and activity. These interactions can influence cellular processes, enzyme activity, and signal transduction pathways .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Acidity (pKa) | Solubility in Water (g/L) |
|---|---|---|---|---|
| Perfluorovinylacetic acid | C₄HF₇O₂ | 214.05 | ~0.5–1.0* | 50–100* |
| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | 0.23 | Miscible |
| Perfluorohexylacetic acid | C₈H₃F₁₃O₂ | 378.11 | ~1.5 | 10–20 |
| Acetic acid | C₂H₄O₂ | 60.05 | 4.76 | Miscible |
Notes:
Key Findings :
Environmental Persistence and Degradation
Table 2: Environmental Stability and Degradation Pathways
| Compound | Half-life in Water (Days) | Degradation Products | Bioaccumulation Factor (BAF) |
|---|---|---|---|
| PFVAA | 500–1000* | Trifluoroacetic acid, CO₂ | 10–50 |
| PFOA | >1000 | Stable perfluorinated chains | 100–500 |
| Trifluoroacetic acid | 30–60 | CO₂, fluoride ions | <1 |
Notes:
Key Findings :
Toxicity and Health Effects
Table 3: Toxicological Data
| Compound | LD₅₀ (mg/kg, Rat) | Key Health Effects | Bioaccumulation in Liver (%) |
|---|---|---|---|
| PFVAA | 150–200* | Hepatotoxicity, endocrine disruption | 15–30 |
| PFOA | 50–100 | Liver/kidney damage, carcinogenicity | 40–60 |
| Trifluoroacetic acid | 500–1000 | Mild respiratory irritation | <5 |
Notes:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
